1-bromo-dibenzofuran-4-ol
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Overview
Description
1-bromo-dibenzofuran-4-ol is an organic compound with the molecular formula C12H7BrO2. It is a derivative of dibenzofuran, where a bromine atom is substituted at the 1-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-dibenzofuran-4-ol can be synthesized through several methods. One common approach involves the bromination of dibenzofuran followed by hydroxylation. For instance, dibenzofuran can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting bromodibenzofuran is then hydroxylated using reagents such as sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-bromo-dibenzofuran-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.
Major Products Formed
Substitution: Products include various substituted dibenzofurans depending on the nucleophile used.
Oxidation: The major product is 1-bromodibenzo[b,d]furan-4-one.
Reduction: The major product is dibenzofuran or 1-bromodibenzo[b,d]furan.
Scientific Research Applications
1-bromo-dibenzofuran-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-bromo-dibenzofuran-4-ol depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The bromine and hydroxyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrophilic or nucleophilic reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromodibenzo[b,d]furan: Lacks the hydroxyl group at the 4-position.
4-Bromodibenzofuran: Bromine is substituted at the 4-position instead of the 1-position.
Dibenzofuran: Lacks both the bromine and hydroxyl groups.
Uniqueness
1-bromo-dibenzofuran-4-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biochemical and industrial processes, making it a valuable compound in various fields .
Properties
IUPAC Name |
1-bromodibenzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNOJDJYFVRUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873974-43-7 |
Source
|
Record name | 1-Bromodibenzo[b,d]furan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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